molecular formula C7H6BrN3 B1287507 3-bromo-1H-indazol-6-amine CAS No. 52347-72-5

3-bromo-1H-indazol-6-amine

Cat. No. B1287507
CAS RN: 52347-72-5
M. Wt: 212.05 g/mol
InChI Key: JEIJITFZLLQUCT-UHFFFAOYSA-N
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Description

The compound "3-bromo-1H-indazol-6-amine" is not directly mentioned in the provided papers. However, the papers do discuss related heterocyclic compounds and their synthesis, which can provide insights into the chemistry of similar compounds like "3-bromo-1H-indazol-6-amine". Heterocyclic compounds are a class of organic compounds that contain a ring structure composed of at least one atom other than carbon, and they are known for their wide range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of heterocyclic compounds often involves multi-step reactions, cyclization strategies, and the formation of new C-N bonds. For example, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of a triazinone with carbon disulfide and subsequent reaction with benzyl bromide . Similarly, a metal- and oxidant-free approach for synthesizing fully substituted 1H-1,2,4-triazol-3-amines has been described, which could be analogous to methods that might be used for synthesizing "3-bromo-1H-indazol-6-amine" .

Molecular Structure Analysis

The molecular structure of these compounds is often characterized by X-ray crystallography, NMR, and other spectroscopic methods. For instance, the crystal structure of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, is stabilized by intramolecular hydrogen bonding and forms a supramolecular network in the crystal lattice . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be influenced by their functional groups and molecular structure. For example, the presence of a bromide salt in the cage amine [(2.3)3]adamanzane indicates potential reactivity for substitution reactions, which could be relevant when considering the bromine atom in "3-bromo-1H-indazol-6-amine" . Additionally, the synthesis of benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis suggests that halogenated compounds can participate in coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as density, solubility, and fluorescence, are often determined experimentally. For instance, the compound 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one has a calculated density of 1.567 g/cm³ . The photophysical properties, such as fluorescence and aggregation-induced emission, of some triazol-amines have also been investigated, which could be relevant for the study of "3-bromo-1H-indazol-6-amine" if it possesses similar properties .

Scientific Research Applications

Efficient Synthesis Techniques

Palladium-Catalyzed Cross-Coupling Reactions

A notable application involves the synthesis of 3-aryl-1H-indazol-5-amine derivatives via Pd-catalyzed Suzuki–Miyaura cross-coupling reactions. This methodology utilizes 3-bromo-indazol-5-amine as a precursor, demonstrating the utility of bromo-indazoles in creating complex molecules under microwave-assisted conditions, leading to high yields (Wang et al., 2015).

Medicinal Chemistry and Biological Activities

Anticancer Potential

Research has identified 3-bromo-1H-indazol-6-amine derivatives as promising scaffolds for anticancer agents. A study focused on the design, synthesis, and evaluation of these derivatives demonstrated significant antiproliferative activity across various human cancer cell lines, highlighting the compound N-(4-fluorobenzyl)-1H-indazol-6-amine for its potent efficacy against colorectal cancer cells without cytotoxicity in normal cells (Ngo Xuan Hoang et al., 2022).

Future Directions

Indazole derivatives, including “3-bromo-1H-indazol-6-amine”, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing more effective synthesis methods, exploring the mechanisms of action of these compounds, and evaluating their potential as therapeutic agents for various diseases .

properties

IUPAC Name

3-bromo-2H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIJITFZLLQUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598305
Record name 3-Bromo-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1H-indazol-6-amine

CAS RN

52347-72-5
Record name 3-Bromo-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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